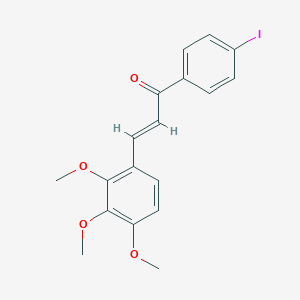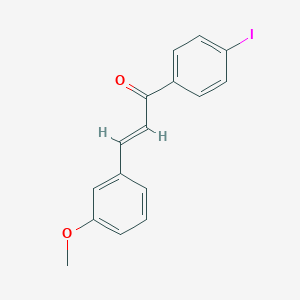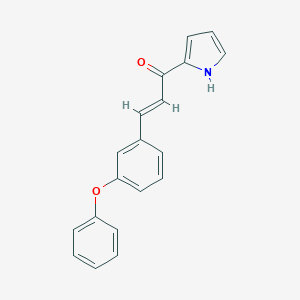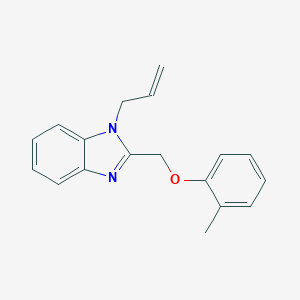![molecular formula C27H21F3N2O4S2 B384205 9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B384205.png)
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo ring: This can be achieved through the reaction of a suitable thiol with a halogenated precursor under basic conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the core structure of the compound.
Functional Group Introduction: The methoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Functionalization: The final steps involve further cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
作用机制
The mechanism of action of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione: shares similarities with other compounds that have thiazolo and thiopyrano rings, as well as those with methoxyphenyl and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
属性
分子式 |
C27H21F3N2O4S2 |
|---|---|
分子量 |
558.6g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H21F3N2O4S2/c1-36-14-7-5-11(6-8-14)17-18-15-10-16(21(18)37-23-22(17)38-26(35)31-23)20-19(15)24(33)32(25(20)34)13-4-2-3-12(9-13)27(28,29)30/h2-9,15-21H,10H2,1H3,(H,31,35) |
InChI 键 |
NSQOUZPPLNSZLX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
规范 SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B384125.png)
![methyl 1~2~-[4-(difluoromethoxy)benzylidene]-1~7~methyl-1~6~,1~7~-dihydro-1~3~(1~2~H)-oxo-3(1,2)-benza-2-oxa-1(5,7)-1~5~H-[1,3]thiazolo[3,2-a]pyrimidinacyclopropaphane-1~6~-carboxylate](/img/structure/B384126.png)



![5-(4-Fluorophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384135.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![1-[1,1'-biphenyl]-4-yl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384144.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
